molecular formula C20H24N6O2 B2866668 1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-10-7

1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2866668
CAS No.: 919028-10-7
M. Wt: 380.452
InChI Key: RZTHSZQPYDPBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity A study by Kim et al. (1978) described the synthesis of a new class of purine analogues, including a similar compound, aiming at evaluating their antiviral activities. These compounds were tested against various viruses, including herpes and rhinovirus, showing moderate activity. This highlights the compound's potential application in developing antiviral agents (Kim et al., 1978).

Antibacterial and Antifungal Properties Bara et al. (2020) investigated the secondary metabolites of the endophytic fungus Purpureocillium lilacinum, leading to the discovery of compounds with narrow-spectrum antibacterial activity against Gram-positive bacteria. This research suggests the possible utility of such compounds in designing new antibacterial agents (Bara et al., 2020).

Synthesis and Biological Activities Ueda et al. (1987) synthesized novel heterocycles, including triazino and triazepino purines, examining their antitumor activity and vascular relaxing effects. This study signifies the chemical's utility in exploring new treatments for cancer and cardiovascular diseases (Ueda et al., 1987).

Chemiluminescence Derivatization for Liquid Chromatography Ishida et al. (1995) synthesized a derivative for chemiluminescence derivatization in liquid chromatography, showcasing the potential application of such compounds in analytical chemistry for sensitive detection of amines (Ishida et al., 1995).

Coordination Chemistry and Crystal Structure Analysis Maldonado et al. (2009) explored the interaction of azaxanthine derivatives with divalent metal cations, generating insights into the second coordination sphere. This study is crucial for understanding the complexation behavior and designing metal-based drugs (Maldonado et al., 2009).

Properties

IUPAC Name

3,9-dimethyl-7-[(2-methylphenyl)methyl]-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12(2)26-19-21-17-16(24(19)10-14(4)22-26)18(27)25(20(28)23(17)5)11-15-9-7-6-8-13(15)3/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTHSZQPYDPBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.